Methyl 6-Methylquinoline-3-carboxylate
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Overview
Description
Methyl 6-Methylquinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline ring system substituted with a methyl group at the 6-position and a carboxylate ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of acid, followed by esterification to form the desired methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and microwave-assisted synthesis are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Methyl 6-Methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-Methylquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline-3-carboxylate: Lacks the methyl group at the 6-position.
6-Methylquinoline: Lacks the carboxylate ester group at the 3-position.
Ethyl 6-Methylquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester
Uniqueness: Methyl 6-Methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-methylquinoline-3-carboxylate is a compound within the quinoline family that has garnered attention for its biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by a quinoline ring structure, which is known for its diverse pharmacological properties. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. Its quinoline structure allows it to intercalate with DNA, disrupting cellular processes and promoting cell death .
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties against various pathogens. This includes both bacterial and fungal strains .
- Anticancer Potential : Studies have suggested that this compound may possess anticancer activities through mechanisms that involve apoptosis induction and cell cycle arrest .
Synthesis and Derivatives
The synthesis of this compound typically involves alkylation reactions. For instance, alkylation with methyl iodide under specific conditions yields high-purity products . Various derivatives have been synthesized to enhance biological activity, with modifications at different positions on the quinoline ring leading to varied pharmacological profiles.
Table 1: Synthesis Overview
Reaction Type | Conditions | Yield | Product Description |
---|---|---|---|
Alkylation | CH₃I in DMF at 50°C | ~80% | Methylated derivatives |
Hydrolysis | Aqueous NaOH | High | Quinoline carboxylic acids |
Substitution | Various reagents | Varies | Substituted quinoline derivatives |
Case Studies
Several studies have highlighted the biological activities of this compound and its derivatives:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .
- Anticancer Activity : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
- Cytogenetic Studies : Genetic toxicity assessments revealed that while some derivatives exhibited mutagenic potential in bacterial assays (Ames test), others showed promise as non-genotoxic agents, which is crucial for drug development .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
MVRQBEFLMKTMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C(=O)OC |
Origin of Product |
United States |
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